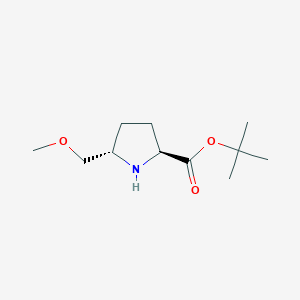

![molecular formula C22H27BrN2O2 B2529095 3-(4-Ethoxyphenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 2359672-79-8](/img/structure/B2529095.png)

3-(4-Ethoxyphenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

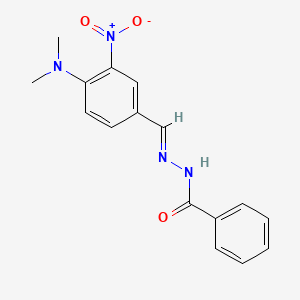

The compound "3-(4-Ethoxyphenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide" is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic compound that has been the subject of various synthetic studies due to its potential biological activities and applications in medicinal chemistry. The structure of the compound suggests that it contains an imidazo[1,2-a]pyridine core with ethoxyphenyl and o-tolyl substituents, indicating potential for diverse chemical reactivity and biological interactions.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. For instance, the three-component reaction of ethyl glyoxalate, 2-aminopyridines, and cyclic 1,3-dicarbonyl compounds has been described for the synthesis of 3-hydroxyimidazo[1,2-a]pyridine zwitterion derivatives . Additionally, the synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and their rearrangements to imidazo[1,2-a]pyridines with triethylamine has been reported, which could be relevant to the synthesis of the compound . These methods highlight the versatility of synthetic approaches available for constructing the imidazo[1,2-a]pyridine scaffold.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been characterized using various spectroscopic techniques. For example, the X-ray structure and DFT studies on a related compound, 4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-5-ium chloride hydrate, provided insights into the molecular geometry and electronic properties . Such studies are crucial for understanding the

Scientific Research Applications

Fluorescent Properties and Sensing Applications

A study on solvent-sensitive charge-transfer absorption behaviors and dual-emissive fluorescent properties of a thiazole-conjugated pyridinium complex highlights the potential of related compounds in fluorescent probes and sensors. These properties are particularly useful in developing sensors for detecting ions in aqueous media and biological systems. The research demonstrated how the absorption spectrum and fluorescent properties of the compound are influenced by the solvent's dielectric constant and the presence of specific anions, indicating its utility in selective sensing applications (Li et al., 2009).

Catalytic and Synthetic Applications

Research into N-Heterocyclic Carbene (NHC) derivatives of imidazolium salts, including reactions with various reagents to yield a range of complexes, provides insight into the catalytic and synthetic applications of related compounds. Such studies contribute to the development of new synthetic routes for creating complex molecules and materials, offering pathways for the synthesis of zwitterion derivatives, which are valuable in various chemical transformations (Laus et al., 2010).

Material Science and Corrosion Inhibition

Investigations into pyridinium bromide derivatives as corrosion inhibitors for mild steel in acidic solutions reveal the importance of related compounds in material science, particularly in protecting metals from corrosion. Such studies underscore the potential of these compounds in industrial applications where metal preservation is crucial. The findings show that these derivatives offer effective corrosion protection, highlighting their significance in developing new materials and coatings (Raheem & Shihab, 2022).

properties

IUPAC Name |

3-(4-ethoxyphenyl)-1-(2-methylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N2O2.BrH/c1-3-26-19-13-11-18(12-14-19)22(25)16-23(20-9-5-4-8-17(20)2)21-10-6-7-15-24(21)22;/h4-5,8-9,11-14,25H,3,6-7,10,15-16H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYHFOPCMOPIDH-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCC3)C4=CC=CC=C4C)O.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2529013.png)

![1-{6-[(2-{[4-(methylsulfonyl)phenyl]amino}-2-oxoethyl)thio]pyridazin-3-yl}-N-propylpiperidine-3-carboxamide](/img/structure/B2529014.png)

![ethyl (2Z)-2-[3-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B2529015.png)

![[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanesulfonyl chloride](/img/structure/B2529016.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2529019.png)

![1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2529023.png)

![[1-(4,6-Dimethyl-2-pyrimidinyl)-5-(hydroxymethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2529025.png)

![N-[(4-Methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2529028.png)